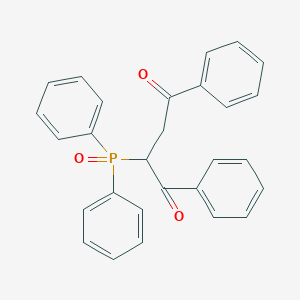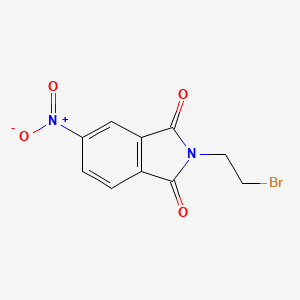
2-(2-Bromoethyl)-5-nitro-1h-isoindole-1,3(2h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromoethyl)-5-nitro-1h-isoindole-1,3(2h)-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a bromoethyl group and a nitro group attached to the isoindole ring
準備方法
The synthesis of 2-(2-Bromoethyl)-5-nitro-1h-isoindole-1,3(2h)-dione can be achieved through several synthetic routes. One common method involves the reaction of 5-nitro-1h-isoindole-1,3(2h)-dione with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
2-(2-Bromoethyl)-5-nitro-1h-isoindole-1,3(2h)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
科学的研究の応用
2-(2-Bromoethyl)-5-nitro-1h-isoindole-1,3(2h)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Bromoethyl)-5-nitro-1h-isoindole-1,3(2h)-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, disrupting their normal functions . These interactions can trigger various cellular pathways, including apoptosis and cell cycle arrest, contributing to its biological activities.
類似化合物との比較
2-(2-Bromoethyl)-5-nitro-1h-isoindole-1,3(2h)-dione can be compared with other similar compounds, such as:
2-(2-Bromoethyl)-1h-isoindole-1,3(2h)-dione: Lacks the nitro group, resulting in different reactivity and biological properties.
5-Nitro-1h-isoindole-1,3(2h)-dione:
2-(2-Iodoethyl)-5-nitro-1h-isoindole-1,3(2h)-dione: The iodoethyl group can undergo similar reactions as the bromoethyl group but with different reactivity and selectivity.
These comparisons highlight the unique features of this compound, such as its dual functional groups, which contribute to its versatility in chemical and biological research.
特性
CAS番号 |
6321-16-0 |
|---|---|
分子式 |
C10H7BrN2O4 |
分子量 |
299.08 g/mol |
IUPAC名 |
2-(2-bromoethyl)-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C10H7BrN2O4/c11-3-4-12-9(14)7-2-1-6(13(16)17)5-8(7)10(12)15/h1-2,5H,3-4H2 |
InChIキー |
MYLMHXLPHPUQQV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[benzyl-[(5-methylthiophen-2-yl)methyl]carbamoyl]methyl]-4-fluoro-N-tert-butyl-benzamide](/img/structure/B14731684.png)

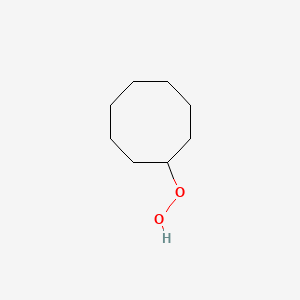
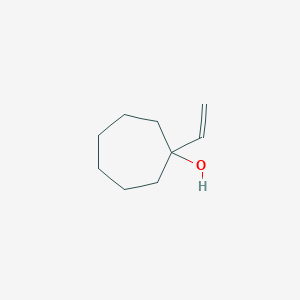
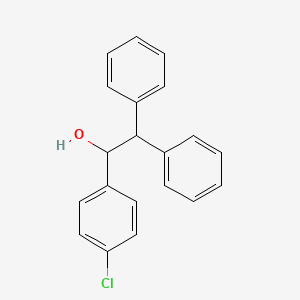
![Tricyclo[3.1.1.1(3,7)]octan-2-one](/img/structure/B14731713.png)
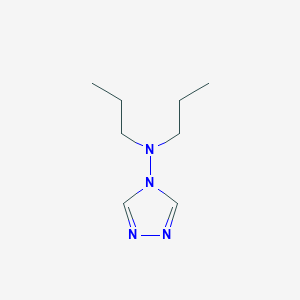
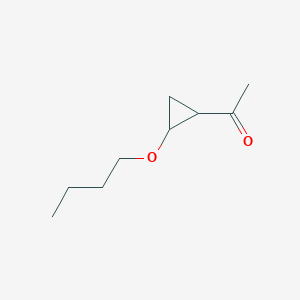
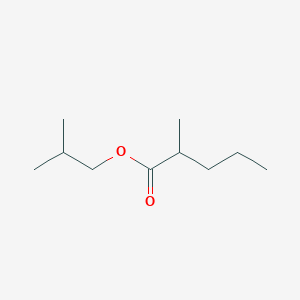
![4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14731736.png)
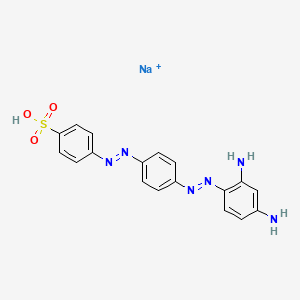
![[(1-Chloro-2,2-diethoxycyclopropyl)sulfanyl]benzene](/img/structure/B14731746.png)

